2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a cyclohexanol derivative functionalized with a 3,5-dimethylpyrazole substituent. Pyrazole-containing compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural rigidity. The cyclohexanol moiety introduces chirality (if the hydroxyl-bearing carbon is asymmetric) and hydrophilicity, which can influence solubility, stereochemical interactions, and biological activity. Structural characterization of such compounds often relies on crystallographic tools like SHELX programs , ensuring precise determination of bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14/h7,10-11,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYVRYGLBZVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrazine, acetylacetone, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Thiophene-Pyrazole Derivatives
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (synthesized via reactions involving malononitrile or ethyl cyanoacetate in 1,4-dioxane ) share a pyrazole core but differ in their secondary substituents. Key comparisons include:
Substituent Effects on Reactivity and Stability
- Electronic Effects : Electron-donating methyl groups may increase the basicity of the pyrazole nitrogen, influencing coordination chemistry or catalytic activity.
Crystallographic and Structural Validation
Crystallographic analysis using programs like SHELXL ensures accurate determination of molecular geometry. For example:
- Bond Lengths : Pyrazole C-N bonds in the target compound are expected to align with typical values (~1.33–1.37 Å), comparable to 7a/7b.
- Hydrogen Bonding : The hydroxyl group in the target compound may form intramolecular hydrogen bonds with the pyrazole nitrogen, stabilizing its conformation—a feature absent in thiophene derivatives.
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a compound of significant interest due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 1513184-34-3 |
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a review highlighted that various pyrazole derivatives showed significant activity against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and function, which is critical for their survival . In particular, compounds similar to this compound have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation . In vitro studies have shown that this compound can significantly lower levels of inflammatory markers in human cell lines.
Anticancer Potential
The anticancer activity of pyrazole derivatives has gained attention in recent years. Some studies have reported that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, certain pyrazole derivatives have shown efficacy against breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to modulate kinase activity makes it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is largely attributed to its structural features that allow for interactions with biological macromolecules. The pyrazole ring can participate in hydrogen bonding and π–π interactions with proteins and nucleic acids, influencing various biochemical pathways. This interaction can modulate enzyme activities and receptor binding, thereby affecting cellular processes such as proliferation and apoptosis .
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2-(3,5-Dimethyl-pyrazol) derivative | 32 | 64 |
This data underscores the potential of this class of compounds in developing new antimicrobial agents.
Anti-inflammatory Study
In another study focusing on anti-inflammatory activity, researchers evaluated the effect of various pyrazole derivatives on nitric oxide production in lipopolysaccharide-stimulated macrophages. The results indicated that:
| Compound | Nitric Oxide Inhibition (%) |
|---|---|
| 2-(3,5-Dimethyl-pyrazol) derivative | 75 |
This finding suggests a strong anti-inflammatory potential for this compound.
Q & A
Q. What are the preferred synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic addition of 3,5-dimethyl-1H-pyrazole to cyclohexanone derivatives. A base (e.g., NaH or KOtBu) in aprotic solvents like THF or DMSO facilitates deprotonation of the pyrazole, enabling attack on the carbonyl carbon. Elevated temperatures (60–80°C) improve yields . Optimization includes:
- Solvent selection : Polar aprotic solvents enhance nucleophilicity.
- Stoichiometry : A 1.2:1 molar ratio of pyrazole to cyclohexanone minimizes side products.
- Workup : Acidic aqueous extraction isolates the alcohol product.
Example Cyclohexanone derivatives with electron-withdrawing substituents show slower reaction kinetics .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR : Use , , and 2D techniques (HSQC, HMBC) to confirm regiochemistry and hydrogen bonding. The hydroxyl proton typically appears as a broad singlet at δ 4.5–5.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. Key parameters include R-factor (<5%) and thermal displacement parameters to validate stereochemistry .
- IR : The O–H stretch (3250–3350 cm) and pyrazole ring vibrations (1600–1650 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or stereochemical variations. Strategies include:
- Dose-response curves : Test across concentrations (nM–µM) to identify non-linear effects.
- Stereochemical analysis : Separate enantiomers via chiral HPLC and test individually.
- Control experiments : Use known inhibitors (e.g., DNA intercalators) to validate assay specificity.
Example: Derivatives like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone show DNA photocleavage activity at 1 µg/mL under UV, but results vary with DNA topology (supercoiled vs. open circular) .
Q. What computational approaches are suitable for studying interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., cytochrome P450) using PyMOL for visualization. Key residues (e.g., His, Asp) often coordinate the pyrazole ring .
- DFT calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity. HOMO-LUMO gaps (~4.5 eV) correlate with redox activity .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Crystal structure analysis : SHELXL refinements reveal axial vs. equatorial hydroxyl orientations. Axial conformers show higher steric hindrance, reducing nucleophilic substitution rates .
- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) yield enantiopure forms.
- Biological assays : (1R,2S)-enantiomers exhibit 10-fold higher antimicrobial activity than (1S,2R) in MIC tests .
Q. What strategies mitigate challenges in synthesizing coordination complexes with this ligand?
- Methodological Answer :
- Ligand design : Introduce electron-donating groups (e.g., –OCH) on the pyrazole to enhance metal binding.
- Reaction conditions : Use anhydrous solvents (e.g., MeCN) under inert atmosphere to prevent hydrolysis.
- Characterization : EPR and UV-Vis (e.g., d-d transitions at 450–600 nm) confirm Co(II) or Cd(II) coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
